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3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogenous heterocyclic compound characterized by a unique bicyclic structure that integrates a triazole and pyrazine moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol. The compound's structure can be represented by the InChI code: InChI=1S/C9H14N4/c1-2-7(1)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,1-6H2 .
The chemical reactivity of 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine includes various interactions typical of triazolo[4,3-a]pyrazine derivatives. These compounds can participate in hydrogen bonding with amino acid residues in biological receptors, enhancing their antibacterial effects . Additionally, the compound can undergo cyclocondensation reactions and react with diazonium salts to form hydrazones and other derivatives .
The synthesis of 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through several methods:
3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is primarily researched for its potential applications in medicinal chemistry. Its derivatives are explored for:
Interaction studies of triazolo[4,3-a]pyrazine derivatives often focus on their binding affinity to various biological targets. These studies reveal how modifications to the triazole or pyrazine components can enhance or diminish biological activity. For instance:
Several compounds share structural similarities with 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Methyl-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a] | Triazole-Pyrazine | Methyl substitution enhances lipophilicity |
| 9-(Cyclopropylmethyl)-5-butyl-[1,2,4]triazolo[4,3-a] | Triazole-Pyrazine | Butyl group may enhance solubility |
| 7-Methyl-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a] | Triazole-Pyrazine | Methyl group at position 7 alters reactivity |
The uniqueness of 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine lies in its specific cyclopropylmethyl substitution which may confer distinct pharmacological properties compared to its analogs.
The synthesis of 3-(cyclopropylmethyl)-5H,6H,7H,8H- [1] [2] [4]triazolo[4,3-a]pyrazine often begins with 2-chloropyrazine, a key intermediate. The preparation of 2-chloropyrazine itself involves vapor-phase chlorination of pyrazine at elevated temperatures. A seminal patent by Winnek (1946) describes this process, where pyrazine vapors are mixed with chlorine gas at 150–600°C in the presence of nitrogen as a diluent [2]. Catalysts such as copper chloride on diatomaceous earth or activated carbon enhance selectivity, achieving yields up to 46% at 510–585°C without catalysts [2].
Subsequent functionalization introduces the cyclopropylmethyl group via nucleophilic substitution. For example, 2-chloropyrazine reacts with cyclopropylmethyl Grignard reagents under inert conditions, followed by purification through steam distillation [2]. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 340–430°C | Maximizes mono-chlorination |
| Chlorine/Pyrazine Ratio | 1:1 to 1.5:1 | Reduces polyhalogenation |
| Catalyst Loading | 10–20 wt% CuCl₂ | Accelerates kinetics |
This multi-step approach balances scalability and precision, though challenges persist in minimizing byproducts like polychlorinated pyrazines [2].
The construction of the triazolo-pyrazine core relies on cyclization reactions. A 2024 study demonstrated a catalyst-free method for analogous systems, where pyrrole-2-carbonitrile derivatives react with dimethylformamide dimethylacetal (DMF-DMA) and acyl hydrazides to form fused triazolo-pyrazines [3]. While this approach avoids metals, catalytic variants using copper or palladium improve regioselectivity for industrial applications.
For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise triazole ring formation. Cyclopropylmethyl groups are introduced via post-cyclization alkylation, leveraging the electron-deficient nature of the pyrazine ring. Key considerations include:
Comparative studies show catalytic methods reduce side reactions compared to thermal cyclization, though catalyst recovery remains a hurdle in continuous manufacturing.
Solvent choice profoundly impacts yield and purity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both pyrazine intermediates and cyclopropylmethyl reagents. A 2021 study highlighted DMSO/CH₂Cl₂ mixtures (5:5:2 v/v with H₂O) as optimal for radical-based functionalization, achieving 70–85% yields in triazolopyrazine derivatization [4].
Industrial-scale optimization requires addressing:
| Factor | Industrial Strategy | Outcome |
|---|---|---|
| Solvent Recycling | Distillation and phase separation | Reduces waste |
| Temperature Control | Jacketed reactors with PID loops | Minimizes decomposition |
| Mixing Efficiency | High-shear impellers | Enhances mass transfer |
For example, the chlorination step in 2-chloropyrazine synthesis uses nitrogen to dilute reactants, improving safety and mixing homogeneity [2]. Post-reaction, aqueous workups with sodium hydroxide isolate the product, while steam distillation removes high-boiling impurities [2].
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (μM) | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HeLa IC₅₀ (μM) | Reference |
|---|---|---|---|---|---|---|
| 17l | 26.0 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [2] |
| 22i | 48.0 | - | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | [6] |
| 12e | 90.0 | - | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 | [7] [8] |
| Foretinib | 19.0 | - | - | - | - | [7] |
The [1] [2] [3]triazolo[4,3-a]pyrazine scaffold demonstrates significant antimalarial activity through inhibition of Plasmodium falciparum ATP4 (PfATP4), which functions as a sodium/hydrogen ATPase essential for parasite cell homeostasis [9]. This mechanism disrupts sodium regulation within the parasite, leading to increased acid load, growth inhibition, and ultimately parasite death [9]. The compounds interfere with the parasite's ability to maintain ionic balance, representing a novel mechanism distinct from traditional antimalarial agents [9].
Tertiary alkylamine-substituted triazolopyrazines exhibit notable antimalarial activity against Plasmodium falciparum 3D7 strains, with compounds 10-14 displaying IC₅₀ values ranging from 9.90 to 23.30 micromolar [10] [11]. These compounds demonstrate selectivity for parasitic cells, with compounds 10-12 showing no cytotoxicity against human embryonic kidney HEK293 cells at 80 micromolar concentrations [10] [11]. The tolerance of tertiary alkylamine substitution at position 8 of the triazolopyrazine scaffold represents an unusual structure-activity relationship finding, as such modifications typically reduce antimalarial activity [11] [12].
The triazolo[4,3-a]pyrazine derivatives maintain activity against both chloroquine-sensitive and drug-resistant Plasmodium falciparum strains, suggesting a mechanism of action that circumvents common resistance pathways [9] [13]. Compounds within this series have demonstrated potency against various strains with IC₅₀ values as low as 16 nanomolar, indicating exceptional antimalarial potential [13]. The absence of cross-resistance with existing antimalarial drugs positions these compounds as valuable leads for overcoming multidrug-resistant malaria [9] [13].
| Compound | P. falciparum 3D7 IC₅₀ (μM) | HEK293 Toxicity | Structural Feature | Reference |
|---|---|---|---|---|
| 10 | 23.30 ± 1.70 | None at 80 μM | Tertiary alkylamine at position 8 | [10] [11] |
| 11 | 22.0 ± 2.40 | None at 80 μM | Tertiary alkylamine at position 8 | [10] [11] |
| 12 | 22.0 ± 1.56 | None at 80 μM | Tertiary alkylamine at position 8 | [10] [11] |
| 13 | 11.30 ± 0.57 | 48% inhibition at 80 μM | Tertiary alkylamine at position 8 | [10] [11] |
| 14 | 9.90 ± 1.27 | 84% inhibition at 80 μM | Tertiary alkylamine at position 8 | [10] [11] |
The triazolo[4,3-a]pyrazine derivatives induce significant cell cycle arrest in the G0/G1 phase in a dose-dependent manner, particularly evident in A549 lung adenocarcinoma cells [2] [14]. Compound 17l demonstrates the ability to arrest A549 cell growth in the G0/G1 phase while simultaneously inducing late apoptosis [2] [14]. Flow cytometric analysis reveals a progressive shift from viable cells to early apoptotic, late apoptotic, and necrotic cell populations following treatment with increasing concentrations of these compounds [2].
Western blot analysis confirms that compound 17l effectively inhibits phosphorylation of c-Met at tyrosine 1003 and VEGFR-2 at tyrosine 1059, demonstrating direct intervention in intracellular signaling cascades [2]. The compound significantly suppresses phosphorylation of downstream signaling proteins including ERK1/2 and AKT at concentrations of 1.00 micromolar [2]. Fluorescence quantitative polymerase chain reaction studies reveal that these compounds inhibit A549 cell growth through transcriptional suppression of both c-Met and VEGFR-2 expression [2].
The antiproliferative effects of triazolo[4,3-a]pyrazine derivatives involve activation of the intrinsic apoptotic pathway through mitochondrial dysfunction [15]. Treatment results in dose-dependent reduction of pro-caspase-3 and pro-caspase-9 levels, while pro-caspase-8 levels remain unchanged, indicating selective activation of the mitochondrial apoptotic pathway [15]. Poly(ADP-ribose) polymerase cleavage occurs under the influence of activated caspases, confirming the progression of apoptotic cell death [15].
Compound 17l demonstrates low hemolytic toxicity, indicating favorable selectivity for cancer cells over normal red blood cells [2]. The differential cytotoxicity between cancer cell lines and normal cells suggests that these compounds preferentially target rapidly dividing or metabolically active cells characteristic of malignant transformation [2]. This selectivity profile supports the potential therapeutic application of triazolo[4,3-a]pyrazine derivatives in cancer treatment with reduced systemic toxicity [2].
The [1] [2] [3]triazolo[4,3-a]pyrazine scaffold demonstrates exceptional utility as a non-peptidic replacement for the P4-P2 (proline-phenylalanine-histidine) residues of the natural substrate angiotensinogen in renin inhibition [16]. Structure-activity relationship studies reveal that the 2-[8-isobutyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid moiety acts as an effective pharmacophore for human renin inhibition [16]. The incorporation of statine and aminodeoxystatine transition-state mimetics enhances the inhibitory potency significantly [16] [17].
Compounds incorporating hydroxyethylene isosteres of the scissile amide bond demonstrate superior potency and oral bioavailability compared to statine-containing analogues [18]. Compound 7d, featuring a (2S,4S,5S)-5-amino-6-cyclohexyl-4-hydroxy-2-isopropylhexanoic acid moiety, exhibits an IC₅₀ of 0.2 nanomolar against partially purified human renin [18]. This compound demonstrates significant blood pressure reduction in anesthetized, sodium-depleted marmosets following both intravenous and oral administration [18].
The triazolo[4,3-a]pyrazine derivatives bind to the S4-S2' sites of human renin through multiple non-covalent interactions [18]. The compounds form hydrogen bonds with critical amino acid residues within the active site while avoiding steric clashes that would reduce binding affinity [18]. The incorporation of cyclohexyl and pyridyl substituents contributes to the overall binding energy and selectivity for renin over related aspartic proteases [16] [18].
While statine-containing compounds 12m, 12o, and 12q demonstrate potent in vitro renin inhibition with IC₅₀ values of 1.7, 6.8, and 3.7 nanomolar respectively, they exhibit poor oral bioavailability [16]. Absorption studies in bile duct cannulated rats indicate that poor oral activity results from limited absorption rather than rapid biliary excretion [16]. The hydroxyethylene isostere derivatives show improved oral bioavailability while maintaining potent renin inhibitory activity [18].
| Compound | Human Renin IC₅₀ (nM) | Blood Pressure Reduction | Oral Bioavailability | Transition-State Mimetic | Reference |
|---|---|---|---|---|---|
| 12m | 1.7 | Yes (IV) | Poor | Statine | [16] |
| 12o | 6.8 | Yes (IV) | Poor | Statine | [16] |
| 12q | 3.7 | Yes (IV) | Poor | Statine | [16] |
| 7d | 0.2 | Yes (IV and oral) | Good | Hydroxyethylene isostere | [18] |
| 7e | <1.0 | Yes | Good | Hydroxyethylene isostere | [18] |